7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(2,6-Dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromenones, which are characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenol and 4-propyl-2H-chromen-2-one.
Etherification: The 2,6-dichlorophenol undergoes an etherification reaction with a suitable alkylating agent to form the 2,6-dichlorophenyl ether intermediate.
Coupling Reaction: The intermediate is then coupled with 4-propyl-2H-chromen-2-one under specific reaction conditions, such as the presence of a base and a solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 7-[(2,6-dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the coupling reaction.
Purification: The crude product is purified using methods such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-Dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are frequently employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: New derivatives with different substituents on the phenyl ring.
Scientific Research Applications
7-[(2,6-Dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-[(2,6-dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorobenzyl)oxy]ethanol: Shares the 2,6-dichlorophenyl group but differs in the rest of the structure.
Ethanol, 2-[(2,6-dichlorophenyl)methoxy]-: Another compound with a similar dichlorophenyl group but different overall structure.
Uniqueness
7-[(2,6-Dichlorophenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to its specific combination of the chromenone ring system, the 2,6-dichlorophenyl group, and the propyl side chain
Properties
Molecular Formula |
C19H16Cl2O3 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H16Cl2O3/c1-2-4-12-9-19(22)24-18-10-13(7-8-14(12)18)23-11-15-16(20)5-3-6-17(15)21/h3,5-10H,2,4,11H2,1H3 |
InChI Key |
OZUMIROZYYYSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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